3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
CAS No.: 1365937-81-0
Cat. No.: VC7747651
Molecular Formula: C7H7ClN2O5S
Molecular Weight: 266.65
* For research use only. Not for human or veterinary use.
![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid - 1365937-81-0](/images/structure/VC7747651.png)
Specification
CAS No. | 1365937-81-0 |
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Molecular Formula | C7H7ClN2O5S |
Molecular Weight | 266.65 |
IUPAC Name | 3-chlorosulfonyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H7ClN2O5S/c8-16(13,14)5-4(7(11)12)9-10-2-1-3-15-6(5)10/h1-3H2,(H,11,12) |
Standard InChI Key | AVSAJXXSHLSZDR-UHFFFAOYSA-N |
SMILES | C1CN2C(=C(C(=N2)C(=O)O)S(=O)(=O)Cl)OC1 |
Introduction
Structural Identification and Molecular Characteristics
Core Architecture
The compound belongs to the pyrazolo-oxazine family, characterized by a bicyclic system combining pyrazole and oxazine rings. Key structural features include:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Oxazine ring: A six-membered oxygen- and nitrogen-containing heterocycle fused to the pyrazole moiety.
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Functional groups: A chlorosulfonyl (-SOCl) group at position 3 and a carboxylic acid (-COOH) group at position 2 .
Molecular Formula and Weight
Spectroscopic and Computational Data
Synthetic Routes and Methodologies
Key Synthetic Strategies
While direct synthesis protocols for this compound are sparsely documented, analogous pyrazolo-oxazine derivatives are typically synthesized via:
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Cyclocondensation: Reacting amino pyrazoles with cyclic ketones or enaminones under acidic or basic conditions .
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Halogenation: Introducing chlorosulfonyl groups via reactions with sulfuryl chloride (SOCl) or thionyl chloride (SOCl) .
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Carboxylic Acid Formation: Hydrolysis of ester precursors using aqueous bases .
Example Pathway (Hypothetical):
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Step 1: Cyclocondensation of 5-aminopyrazole with a cyclic β-keto ester to form the pyrazolo-oxazine core.
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Step 2: Sulfonation at position 3 using ClSOH or SOCl.
Physicochemical Properties
Stability and Reactivity
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Chlorosulfonyl group: Highly electrophilic, prone to nucleophilic substitution (e.g., with amines or alcohols) .
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Carboxylic acid: Participates in salt formation, esterification, and amide coupling .
Solubility and LogP
Compound | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |
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Analog with -SOCl | 6.25 | 12.5 |
Anticancer Activity
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Mechanism: Tubulin polymerization inhibition or DNA intercalation .
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Example: Pyrazolo[3,4-d]pyrimidin-4-ones showed IC = 12 μM against MCF-7 cells .
Future Directions
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Derivatization: Explore sulfonamide or sulfonate esters to improve bioavailability.
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Targeted Delivery: Conjugate with monoclonal antibodies for oncology applications.
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Toxicity Studies: Assess genotoxicity and hepatotoxicity in in vivo models.
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